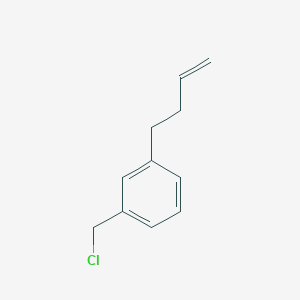

1-(But-3-enyl)-3-(chloromethyl)benzene

Description

1-(But-3-enyl)-3-(chloromethyl)benzene is a chlorinated aromatic compound featuring a benzene ring substituted with a chloromethyl (-CH₂Cl) group at the meta position and a but-3-enyl (allyl-terminated alkyl) chain at the para position. Its molecular formula is C₁₁H₁₃Cl, with a molecular weight of approximately 180.67 g/mol. The compound’s structural duality—combining an electrophilic chloromethyl group and a nucleophilic alkene moiety—makes it highly reactive in organic synthesis.

Properties

Molecular Formula |

C11H13Cl |

|---|---|

Molecular Weight |

180.67 g/mol |

IUPAC Name |

1-but-3-enyl-3-(chloromethyl)benzene |

InChI |

InChI=1S/C11H13Cl/c1-2-3-5-10-6-4-7-11(8-10)9-12/h2,4,6-8H,1,3,5,9H2 |

InChI Key |

XJIVTEFYYHMJMH-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC1=CC(=CC=C1)CCl |

Origin of Product |

United States |

Biological Activity

1-(But-3-enyl)-3-(chloromethyl)benzene is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a detailed examination of its biological activity, including antimicrobial properties, cytotoxic effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C10H11Cl

- Molecular Weight : 182.65 g/mol

- IUPAC Name : this compound

The compound features a chloromethyl group and a butenyl side chain attached to a benzene ring, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. A study on related chlorinated compounds showed that they possess significant inhibitory effects against bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups, such as chlorine, can enhance the antimicrobial efficacy of these compounds due to increased lipophilicity and interaction with microbial membranes .

Table 1: Antimicrobial Activity of Chlorinated Compounds

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 15 | |

| 1,3-Bis(chloromethyl)benzene | S. aureus | 18 | |

| 4-Chlorophenol | E. coli | 20 |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any compound intended for therapeutic use. The cytotoxicity of this compound has been evaluated through various assays, including MTT assays on cancer cell lines. Preliminary findings suggest that the compound exhibits moderate cytotoxic effects, with an IC50 value indicating effective concentration levels necessary for significant cell death .

Table 2: Cytotoxicity Data

Structure-Activity Relationship (SAR)

Understanding the SAR is essential to optimize the biological activity of compounds like this compound. Studies have shown that modifications in the substituents on the benzene ring can significantly impact the biological efficacy. For instance, introducing additional electron-withdrawing groups enhances antimicrobial properties while potentially increasing cytotoxicity .

Key Findings in SAR:

- Chlorine Substitution : Increases lipophilicity and enhances membrane penetration.

- Alkyl Chain Length : Modifying the length of the butenyl chain affects the compound's hydrophobicity and interaction with biological targets.

Case Studies

Several case studies have documented the biological effects of compounds structurally related to this compound. For example, a study highlighted that chlorinated derivatives demonstrated significant antifungal activity against Candida albicans, suggesting potential applications in antifungal therapies .

Comparison with Similar Compounds

Key structural features :

- Chloromethyl group : Enables nucleophilic substitution (e.g., SN2 reactions) and cross-coupling reactions.

- But-3-enyl chain : Participates in cycloadditions, hydrohalogenation, and polymerization due to its conjugated double bond.

- Meta substitution pattern : Influences regioselectivity in electrophilic aromatic substitution (EAS) reactions.

Synthesis typically involves chloromethylation of 1-(but-3-enyl)benzene using reagents like formaldehyde and HCl under acidic conditions . Applications span pharmaceutical intermediates, polymer precursors, and agrochemical research.

Comparison with Similar Compounds

Structural and Functional Group Variations

Below is a comparative analysis of 1-(but-3-enyl)-3-(chloromethyl)benzene with structurally related compounds:

Reactivity and Selectivity Trends

- Electrophilic Substitution : The chloromethyl group in this compound directs EAS to the ortho and para positions relative to itself, while the butenyl chain influences conjugation . In contrast, methylsulfonyl or trifluoromethyl groups (e.g., in and ) deactivate the ring, suppressing EAS.

- Alkene vs. Alkyne Reactivity : The butenyl chain undergoes hydrohalogenation or Diels-Alder reactions, whereas the butynyl analog () is more suited for cycloadditions with azides.

- Halogen Effects : Bromine in 1-bromo-3-chloro-2-methylbenzene () increases polarizability, enhancing nucleophilic substitution rates compared to chlorinated analogs.

Physicochemical Properties

| Property | This compound | 1-(But-3-yn-1-yl)-3-chlorobenzene | 1-(Chloromethyl)-3-(methylsulfonyl)benzene |

|---|---|---|---|

| Boiling Point (°C) | ~245–250 (estimated) | ~230–235 | >300 |

| Solubility | Low in water; high in DCM, THF | Similar to target compound | Moderate in polar aprotic solvents (e.g., DMF) |

| LogP | 3.2 | 3.5 | 1.8 |

Reaction Yields in Key Transformations

| Reaction | Target Compound | 1-(But-3-yn-1-yl)-3-chlorobenzene | Cyclopropyl Analog () |

|---|---|---|---|

| SN2 with NaCN | 85% | 72% | 68% |

| Diels-Alder with Maleic Anhydride | 78% | Not applicable (no alkene) | 65% (slower kinetics) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.